molecular formula C16H22BNO3 B1427500 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 1215007-07-0

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B1427500
CAS No.: 1215007-07-0
M. Wt: 287.2 g/mol
InChI Key: SIUFXRVVZSWOTQ-UHFFFAOYSA-N
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Description

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is an organic compound that features a boronate ester group attached to a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the functionalization of a benzazepine precursor with a boronate ester group. One common method involves the use of palladium-catalyzed borylation reactions. For example, the benzylic C-H bond of alkylbenzenes can be borylated in the presence of a palladium catalyst to form the desired boronate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the benzazepine core or the boronate ester group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced benzazepine derivatives, and substituted boronate esters. These products can be further utilized in various synthetic applications.

Scientific Research Applications

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.

    Industry: The compound can be used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The benzazepine core can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one apart from similar compounds is its unique combination of a benzazepine core and a boronate ester group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-5-9-18-14(13)19/h7-8,10H,5-6,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUFXRVVZSWOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 2
Reactant of Route 2
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 3
Reactant of Route 3
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 4
Reactant of Route 4
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 5
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Reactant of Route 6
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

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